molecular formula C10H14BNO2 B14082155 (6-Cyclopentylpyridin-3-yl)boronic acid

(6-Cyclopentylpyridin-3-yl)boronic acid

Numéro de catalogue: B14082155
Poids moléculaire: 191.04 g/mol
Clé InChI: TWOQSCHZCVIRRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-Cyclopentylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a cyclopentyl substituent at the 6-position of the pyridine ring. Boronic acids are critical in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in catalysis, sensing, and drug design .

Propriétés

Formule moléculaire

C10H14BNO2

Poids moléculaire

191.04 g/mol

Nom IUPAC

(6-cyclopentylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)9-5-6-10(12-7-9)8-3-1-2-4-8/h5-8,13-14H,1-4H2

Clé InChI

TWOQSCHZCVIRRW-UHFFFAOYSA-N

SMILES canonique

B(C1=CN=C(C=C1)C2CCCC2)(O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopentylpyridin-3-yl)boronic acid typically involves the reaction of a cyclopentyl-substituted pyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(6-Cyclopentylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

The mechanism of action of (6-Cyclopentylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a building block in the synthesis of complex molecules. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Selected Boronic Acids

Compound Substituent Position pKa* Solubility Key Applications References
(6-Cyclopentylpyridin-3-yl)boronic acid 6-cyclopentyl ~8–9† Moderate lipid Drug intermediates
6-Hydroxynaphthalen-2-yl boronic acid Naphthol derivative ~7.5–8.5 Low aqueous Anticancer (IC50: 0.1969 µM)
Phenanthren-9-yl boronic acid Polyaromatic ~8.2 Low aqueous Anticancer (IC50: 0.2251 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl ether ~7.8 Moderate aqueous HDAC inhibition (IC50: 1 µM)
Phenylboronic acid Simple aryl ~8.8 Low aqueous Diagnostic agent

*Estimated pKa ranges derived from boronic acid families .
†Predicted based on cyclopentyl’s electron-donating effects, analogous to cyclopropyl derivatives .

Key Observations :

  • pKa : Pyridine-based boronic acids generally exhibit lower pKa (~8–9) compared to purely aromatic derivatives (e.g., phenylboronic acid, pKa ~8.8), favoring boronate formation at physiological pH .

Antiproliferative Effects:

  • 6-Hydroxynaphthalen-2-yl and phenanthren-9-yl boronic acids demonstrate potent cytotoxicity in triple-negative breast cancer (4T1 cells), with IC50 values <0.3 µM. Their activity correlates with predicted binding to serine proteases and transcription factors .
  • Limitations : Pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids precipitate in culture media, highlighting the importance of solubility for reliable bioactivity assays .

Enzyme Inhibition:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). This suggests that ether-linked substituents enhance target engagement .
  • Selectivity : Boronic acids with proteasome-inhibiting moieties (e.g., bortezomib analogs) show selective antagonism by EGCG, indicating structure-dependent interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.